molecular formula C20H13ClN2O2 B5109004 2-amino-6-chloro-7-hydroxy-4-(1-naphthyl)-4H-chromene-3-carbonitrile

2-amino-6-chloro-7-hydroxy-4-(1-naphthyl)-4H-chromene-3-carbonitrile

Cat. No. B5109004
M. Wt: 348.8 g/mol
InChI Key: LSXFBTWHXFMMDU-UHFFFAOYSA-N
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Description

2-amino-6-chloro-7-hydroxy-4-(1-naphthyl)-4H-chromene-3-carbonitrile, also known as ACC, is a chemical compound that has been studied extensively for its potential therapeutic applications. ACC belongs to the class of chromene derivatives, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-amino-6-chloro-7-hydroxy-4-(1-naphthyl)-4H-chromene-3-carbonitrile is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. 2-amino-6-chloro-7-hydroxy-4-(1-naphthyl)-4H-chromene-3-carbonitrile has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-amino-6-chloro-7-hydroxy-4-(1-naphthyl)-4H-chromene-3-carbonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-amino-6-chloro-7-hydroxy-4-(1-naphthyl)-4H-chromene-3-carbonitrile has also been shown to have antiviral and antibacterial properties by inhibiting the replication of viruses and bacteria. Additionally, 2-amino-6-chloro-7-hydroxy-4-(1-naphthyl)-4H-chromene-3-carbonitrile has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using 2-amino-6-chloro-7-hydroxy-4-(1-naphthyl)-4H-chromene-3-carbonitrile in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one limitation is the cost of synthesis, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of 2-amino-6-chloro-7-hydroxy-4-(1-naphthyl)-4H-chromene-3-carbonitrile. One direction is the investigation of its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of its potential use in the treatment of viral and bacterial infections. Additionally, the development of more efficient synthesis methods may increase the availability of 2-amino-6-chloro-7-hydroxy-4-(1-naphthyl)-4H-chromene-3-carbonitrile for research purposes.
In conclusion, 2-amino-6-chloro-7-hydroxy-4-(1-naphthyl)-4H-chromene-3-carbonitrile is a promising compound with a wide range of potential therapeutic applications. Its synthesis method has been optimized to produce high yields of pure 2-amino-6-chloro-7-hydroxy-4-(1-naphthyl)-4H-chromene-3-carbonitrile, and it has been extensively studied for its anticancer, antiviral, and antibacterial properties. Further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-amino-6-chloro-7-hydroxy-4-(1-naphthyl)-4H-chromene-3-carbonitrile involves the reaction of 1-naphthol, 2-amino-4-chloro-6-hydroxy-3-cyanopyridine, and acetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization. This method has been optimized to produce high yields of pure 2-amino-6-chloro-7-hydroxy-4-(1-naphthyl)-4H-chromene-3-carbonitrile.

Scientific Research Applications

2-amino-6-chloro-7-hydroxy-4-(1-naphthyl)-4H-chromene-3-carbonitrile has been studied extensively for its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and antibacterial properties. 2-amino-6-chloro-7-hydroxy-4-(1-naphthyl)-4H-chromene-3-carbonitrile has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.

properties

IUPAC Name

2-amino-6-chloro-7-hydroxy-4-naphthalen-1-yl-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O2/c21-16-8-14-18(9-17(16)24)25-20(23)15(10-22)19(14)13-7-3-5-11-4-1-2-6-12(11)13/h1-9,19,24H,23H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXFBTWHXFMMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3C4=CC(=C(C=C4OC(=C3C#N)N)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-6-chloro-7-hydroxy-4-naphthalen-1-yl-4H-chromene-3-carbonitrile

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